molecular formula C15H13FN4S B5850870 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 577996-95-3

3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B5850870
CAS No.: 577996-95-3
M. Wt: 300.4 g/mol
InChI Key: GVTSQSLFXFWIPF-UHFFFAOYSA-N
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Description

The compound 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (hereafter referred to as the "target compound") belongs to the 1,2,4-triazolyl pyridine class, characterized by a triazole core linked to a pyridine ring and substituted benzyl groups via a thioether bridge. Its structure includes:

  • A 4-methyl group on the triazole ring (enhancing steric stability).
  • A pyridine ring at the triazole's 3-position (contributing to π-π interactions in biological targets).

Properties

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4S/c1-20-14(12-3-2-8-17-9-12)18-19-15(20)21-10-11-4-6-13(16)7-5-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTSQSLFXFWIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577996-95-3
Record name 3-(5-((4-FLUOROBENZYL)THIO)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction of nitro groups.

    Substituted Benzyl Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

Variations in the benzyl group’s substituents significantly influence electronic, steric, and biological properties:

Compound Benzyl Substituent Key Properties Reference
Target compound 4-F Not reported in evidence, but 4-F likely balances electron-withdrawing effects and moderate steric bulk.
3f 4-F 4-phenyl on triazole (vs. methyl in target). Yield: 77%, mp: 142–143°C. Higher aryl substitution may reduce solubility compared to methyl .
Compound 18 4-Cl-3-F Octynyl on pyridine. Yield: 74%, mp: 92–95°C. Dual halogenation may enhance antitubercular activity but increase lipophilicity .
Compound 20 3,5-NO2 Strong electron-withdrawing groups. Yield: 71%, mp: 144–146°C. Nitro groups improve metabolic stability but may reduce bioavailability .
Compound 31a 2,4-dimethyl Exhibits potent anti-inflammatory activity. Demonstrates that alkyl substituents can optimize receptor binding .
Compound 5q 3-F 4-phenyl on triazole. Yield: 86%, mp: 146–148°C. Positional fluorine isomerism (3-F vs. 4-F) may alter dipole moments and target interactions .

Key Observations :

  • Electron-withdrawing groups (e.g., NO2, Cl, F) improve stability and may enhance target binding but can reduce solubility.
  • Positional isomerism (e.g., 3-F vs. 4-F) affects electronic distribution and steric interactions.

Substituent Effects on the Triazole Ring

The triazole’s N-substituent modulates steric bulk and metabolic stability:

Compound Triazole Substituent Impact Reference
Target compound 4-methyl Methyl enhances metabolic stability compared to bulkier groups.
3f 4-phenyl Higher lipophilicity and mp (142–143°C) vs. methyl. May reduce solubility but improve membrane uptake.
Compound 80 4-cyclopropyl Cyclopropyl increases ring strain and potential reactivity. No data on yield or mp provided .

Key Observations :

  • Methyl groups offer a balance between stability and solubility.

Substituent Effects on the Pyridine Ring

Pyridine substituents influence lipophilicity and pharmacokinetics:

Compound Pyridine Substituent Impact Reference
Target compound H (3-pyridyl) Simplest structure; likely moderate lipophilicity.
Compound 18/20 Oct-1-yn-1-yl Long alkyne chain increases lipophilicity (mp: 92–95°C). May enhance membrane permeability.
Compound 44 Phenylethynyl Aromatic substituent (mp: 171–173°C). Enhances π-π stacking but may reduce solubility.

Key Observations :

  • Alkyne/aryl groups on pyridine increase molecular weight and lipophilicity, impacting bioavailability.

Comparative Physical Properties :

Compound Yield (%) Melting Point (°C) Purity (%)
Target compound - - -
3f 77 142–143 -
Compound 18 74 92–95 99.3
Compound 44 52 171–173 -

Higher melting points (e.g., 171–173°C for compound 44) correlate with extended aromatic systems or polar substituents.

Biological Activity

3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is C16H15FN4SC_{16}H_{15}FN_{4}S with a molecular weight of 328.4 g/mol. The compound features a triazole ring which is known for its diverse biological activities and interactions with various biological targets.

Key Properties

PropertyValue
Molecular FormulaC₁₆H₁₅FN₄S
Molecular Weight328.4 g/mol
PurityTypically >95%

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, the triazole moiety's electron-rich nature allows it to bind effectively with various biological targets, making it a promising candidate for developing new antimicrobial agents.

  • Antifungal Activity : Compounds similar to 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine have demonstrated activity against fungi such as Candida species with minimal inhibitory concentrations (MIC) as low as 0.9 µg/mL .
  • Antibacterial Activity : The compound has shown antibacterial effects against strains like M. luteum, with MIC values indicating potent activity compared to standard antibiotics .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied, particularly their effects on various cancer cell lines.

  • Cell Viability Studies : In vitro studies using MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines revealed that certain derivatives exhibited significant cytotoxic effects, with IC50 values around 39.2 ± 1.7 μM against MDA-MB-231 cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as the mitogen-activated protein kinase pathway through the inhibition of BRAF and MEK serine-threonine protein kinases .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized several triazole derivatives and evaluated their antiproliferative activity against different cancer cell lines. Notably, one derivative showed an IC50 value of less than that of doxorubicin, indicating its potential as a more effective anticancer agent .

Case Study 2: Selectivity Towards Cancer Cells

In another investigation, compounds were tested for selectivity towards cancer cells versus normal cells. Results suggested that specific derivatives exhibited higher selectivity towards melanoma cells compared to others, highlighting their potential for targeted cancer therapy .

Summary of Findings

The biological activity of 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine showcases promising antimicrobial and anticancer properties. The compound's ability to inhibit various cellular pathways suggests its potential utility in therapeutic applications.

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